molecular formula C17H22N2O5 B13084979 (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxy-1H-indol-3-yl)propanoic acid

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxy-1H-indol-3-yl)propanoic acid

Cat. No.: B13084979
M. Wt: 334.4 g/mol
InChI Key: MTTOJDZYLNZGLW-LBPRGKRZSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxy-1H-indol-3-yl)propanoic acid is a synthetic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a methoxy-substituted indole ring. This compound is often used in peptide synthesis and as an intermediate in the preparation of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxy-1H-indol-3-yl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Indole Ring Introduction: The indole ring is introduced through a coupling reaction with a suitable indole derivative, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Methoxy Substitution: The methoxy group is introduced via a methylation reaction using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for continuous production and better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxy-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of indole-3-ethylamine derivatives.

    Substitution: Formation of indole derivatives with various functional groups.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxy-1H-indol-3-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

    Biology: Studied for its potential role in modulating biological pathways involving indole derivatives.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological and inflammatory conditions.

    Industry: Utilized in the production of bioactive compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxy-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various receptors and enzymes, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoic acid: Lacks the methoxy group on the indole ring.

    (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-1H-indol-3-yl)propanoic acid: Contains a hydroxy group instead of a methoxy group on the indole ring.

    (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-1H-indol-3-yl)propanoic acid: Contains a chloro group instead of a methoxy group on the indole ring.

Uniqueness

The presence of the methoxy group on the ind

Properties

Molecular Formula

C17H22N2O5

Molecular Weight

334.4 g/mol

IUPAC Name

(2S)-3-(4-methoxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19-12(15(20)21)8-10-9-18-11-6-5-7-13(23-4)14(10)11/h5-7,9,12,18H,8H2,1-4H3,(H,19,22)(H,20,21)/t12-/m0/s1

InChI Key

MTTOJDZYLNZGLW-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C(=CC=C2)OC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C(=CC=C2)OC)C(=O)O

Origin of Product

United States

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